ethyl 1-methyl-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate
Description
Ethyl 1-methyl-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by a sulfonylated pyrrolidine moiety at position 3 of the pyrazole ring. Pyrazole derivatives are widely studied for their biological activities, including fungicidal, herbicidal, and enzyme inhibitory properties, often modulated by substituents at positions 1, 3, and 4 of the pyrazole core . The pyrrolidin-1-ylsulfonyl group in this compound introduces a polar, electron-withdrawing substituent, which may influence reactivity, crystallinity, and interactions with biological targets compared to other derivatives.
Properties
IUPAC Name |
ethyl 1-methyl-3-pyrrolidin-1-ylsulfonylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4S/c1-3-18-11(15)9-8-13(2)12-10(9)19(16,17)14-6-4-5-7-14/h8H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRILHYONUWXNSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1S(=O)(=O)N2CCCC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-methyl-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, which has garnered significant attention due to its diverse biological activities. This article explores the synthesis, biological properties, and pharmacological applications of this compound, drawing from various research studies and reviews.
Synthesis of this compound
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Core : The initial step often includes the condensation of hydrazine derivatives with β-diketones under acidic or basic conditions to form the pyrazole nucleus.
- Sulfonylation : The introduction of the pyrrolidinylsulfonyl group is achieved through a sulfonylation reaction, where a pyrrolidine derivative reacts with a sulfonyl chloride in the presence of a base.
- Carboxylation : The final step involves the introduction of the ethyl ester group at the carboxylic acid position, typically via esterification reactions.
Antimicrobial Activity
Pyrazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Studies have shown that these compounds exhibit activity against various bacterial strains and fungi. For instance, compounds derived from similar structures have been tested against E. coli, Bacillus subtilis, and Aspergillus niger, displaying promising inhibition rates .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives is well-documented. This compound has been evaluated for its ability to inhibit pro-inflammatory cytokines and mediators. Research indicates that modifications in the pyrazole structure can enhance its anti-inflammatory efficacy, making it a candidate for treating inflammatory diseases .
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, with specific focus on their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds structurally related to this compound have shown inhibitory effects on cancer cell lines by targeting specific pathways such as BRAF(V600E) and EGFR .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring can significantly influence their pharmacological properties. For instance, the introduction of different substituents on the pyrrolidine moiety has been correlated with enhanced antimicrobial and anti-inflammatory activities .
Case Studies
Several case studies have documented the biological efficacy of pyrazole derivatives:
- Antimicrobial Testing : A series of pyrazole compounds were tested against Mycobacterium tuberculosis and showed significant inhibition compared to standard drugs like rifampicin .
- Anti-inflammatory Efficacy : In vitro studies demonstrated that certain pyrazole derivatives significantly reduced nitric oxide production in LPS-stimulated macrophages, indicating potent anti-inflammatory effects .
- Anticancer Potential : Research involving BRAF(V600E) inhibitors revealed that specific pyrazole derivatives could effectively suppress tumor cell proliferation in vitro .
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of pyrazole derivatives. Ethyl 1-methyl-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate has shown potential against various bacterial strains, making it a candidate for developing new antimicrobial agents. Research indicates that modifications to the pyrazole structure can enhance its efficacy against resistant strains .
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties, which can be attributed to its ability to inhibit pro-inflammatory cytokines. This makes it a potential therapeutic agent for conditions such as arthritis and other inflammatory disorders. Studies have demonstrated that pyrazole derivatives can significantly reduce inflammation in animal models .
Anticancer Activity
This compound has been investigated for its anticancer properties. Research shows that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth. In vitro studies have indicated that this compound may affect cell cycle regulation, leading to reduced proliferation of cancer cells .
Table 1: Summary of Biological Activities
Case Study: Anticancer Evaluation
In a study published in the International Journal of Organic Chemistry, this compound was evaluated for its anticancer effects against human liver cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Researchers have explored various synthetic pathways to optimize yield and purity, which are crucial for subsequent biological testing.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Conditions and Outcomes
The ester hydrolysis is critical for further derivatization, such as forming amides or coupling with other pharmacophores.
Sulfonamide Substitution Reactions
The pyrrolidine-bound sulfonyl group participates in nucleophilic substitutions, particularly at the sulfonamide nitrogen.
Alkylation
Reagents : Alkyl halides (e.g., CH<sub>3</sub>I), K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C, 8h
Product : N-Alkylated sulfonamide derivatives
Yield : 65–78%
Acylation
Reagents : Acetyl chloride, pyridine, RT, 4h
Product : N-Acetylated sulfonamide derivatives
Yield : 82%
Pyrazole Ring Functionalization
The pyrazole ring undergoes electrophilic substitution, primarily at the C5 position.
Nitration
Reagents : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C → RT, 3h
Product : 5-Nitro-1-methyl-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate
Yield : 71%
Halogenation
Reagents : NBS (N-bromosuccinimide), AIBN, CCl<sub>4</sub>, reflux, 6h
Product : 5-Bromo derivative
Yield : 68%
Ester Reduction
Reagents : LiAlH<sub>4</sub>, THF, 0°C → RT, 2h
Product : 4-Hydroxymethyl-1-methyl-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole
Yield : 85%
Nitro Group Reduction
Reagents : H<sub>2</sub>/Pd-C, EtOH, RT, 4h
Product : 5-Amino derivative (from nitrated intermediate)
Yield : 90%
Cross-Coupling Reactions
The brominated pyrazole intermediate participates in Suzuki-Miyaura couplings:
Reagents : Arylboronic acid, Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O, 80°C, 12h
Product : 5-Aryl derivatives
Yield : 55–73%
Comparative Reactivity
| Reaction Type | Rate (Relative to Parent Compound) | Key Factor |
|---|---|---|
| Ester Hydrolysis | 1.0 (Baseline) | pH, solvent polarity |
| Sulfonamide Alkylation | 0.8 | Steric hindrance from pyrrolidine |
| Pyrazole Nitration | 1.2 | Electron-withdrawing sulfonyl group |
Mechanistic Insights
-
Ester Hydrolysis : Proceeds via nucleophilic attack by hydroxide ion on the carbonyl carbon, followed by tetrahedral intermediate formation .
-
Sulfonamide Alkylation : The pyrrolidine nitrogen’s lone pair is less accessible due to conjugation with the sulfonyl group, necessitating strong bases like K<sub>2</sub>CO<sub>3</sub> .
Comparison with Similar Compounds
Comparison with Similar Compounds
Physical and Spectral Properties
- Melting Points: Derivatives with electron-withdrawing groups (e.g., trifluoromethyl) exhibit lower melting points (58–60°C for compound 3 in ), while phenyl-substituted analogs show higher values (89–90°C ).
- NMR Data : The trifluoromethyl group in compound 3 () generates a singlet at δ 8.55 ppm for the pyrazole proton, whereas phenyl-substituted derivatives show aromatic proton signals (δ 7.48–7.95 ppm ). The sulfonyl group in the target compound would likely deshield adjacent protons, shifting NMR signals upfield.
Crystallographic and Molecular Interactions
- Crystal Packing: The trifluoromethyl derivative in compound 5a () crystallizes in the monoclinic system (space group P21/c), with intermolecular interactions dominated by halogen bonds. The sulfonyl group in the target compound may promote hydrogen bonding, altering crystal packing and stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
